5-Bromo-3-indolyl-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-indolyl-beta-D-glucopyranoside is a chemical compound utilized in various scientific research areas, particularly in histochemical studies to demonstrate enzymatic activities within tissues. It serves as a substrate in the identification and localization of enzymes, such as β-glucosidase, by producing a chromogenic reaction product, facilitating the study of enzyme distribution and activity in mammalian tissues (Pearson, Andrews, & Grose, 1961).

Synthesis Analysis

The synthesis of related β-D-glucopyranoside compounds involves multiple steps, including glycosylation reactions, selective deprotection, and coupling with various aglycons. For example, the total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside from ethynyl-β-C-glycoside demonstrates the complexity and specificity required in synthesizing such molecules, which share structural similarities with 5-Bromo-3-indolyl-beta-D-glucopyranoside (Yepremyan & Minehan, 2012).

Molecular Structure Analysis

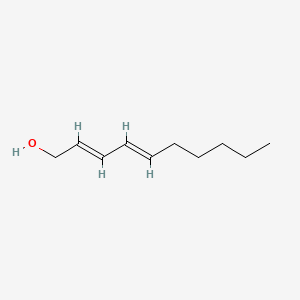

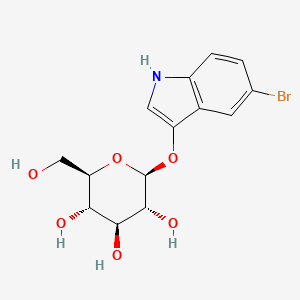

The molecular structure of β-D-glucopyranoside derivatives, including 5-Bromo-3-indolyl-beta-D-glucopyranoside, is characterized by the presence of a glucopyranoside moiety linked to various functional groups, which affect their reactivity and interaction with enzymes. Structural analyses, such as NMR and X-ray diffraction, are critical for confirming the configuration and conformation of these molecules (Tomić et al., 1994).

Chemical Reactions and Properties

5-Bromo-3-indolyl-beta-D-glucopyranoside participates in specific chemical reactions, notably in the formation of highly chromogenic compounds upon enzymatic cleavage by β-glucosidase. This reaction is fundamental in histochemical studies for the visualization of enzyme activity in tissue samples. The compound's chemical properties, including its reactivity with various enzymes and its ability to form stable reaction products, are essential for its application in biological studies (Pearson et al., 1961).

Applications De Recherche Scientifique

-

Scientific Field: Molecular Biology

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is a substrate for beta-galactosidase . It is used to detect the activity of this enzyme in histochemistry and bacteriology .

- Methods of Application : The substrate is introduced to a solution containing beta-galactosidase. The enzyme cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product .

- Results or Outcomes : The appearance of the blue product indicates the presence and activity of beta-galactosidase .

-

Scientific Field: Cellular Imaging and Secondary Detection

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is used as a chromogenic substrate for beta-galactosidase . It is useful for numerous histochemical and molecular biology applications, including the detection of lacZ activity in cells and tissues .

- Methods of Application : The substrate is introduced to cells or tissues expressing the lacZ gene. Beta-galactosidase activity can still be detected using “5-Bromo-3-indolyl-beta-D-glucopyranoside” after fixation .

- Results or Outcomes : The substrate yields a dark blue precipitate at the site of enzymatic activity, allowing for the detection of lacZ activity in cells and tissues .

-

Scientific Field: Immunoblotting, Immunocytochemical, and Histological Applications

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is an alpha-galactosidase substrate which is converted to an insoluble indigo-blue chromophore darker than that released by X-GAL . It is ideal for Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications .

- Methods of Application : The substrate is introduced to samples in immunoblotting, immunocytochemical, and histological applications. It is also used as a chromogenic substrate that is suitable for identification of lac- (+) bacterial colonies .

- Results or Outcomes : The substrate is converted to an insoluble indigo-blue chromophore darker than that released by X-GAL, allowing for the detection of Lac gene in various applications .

-

Scientific Field: Blue-White Screening

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is used for blue-white screening to detect functional β-galactosidase (reporter gene expression) .

- Methods of Application : The substrate is introduced to bacterial colonies. Colonies that have taken up the plasmid and express beta-galactosidase will turn blue, while those that do not will remain white .

- Results or Outcomes : The appearance of blue colonies indicates successful uptake of the plasmid and expression of the lacZ gene .

-

Scientific Field: Histochemical Detection

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is used for histochemical detection of β-galactosidase activity in fixed tissues .

- Methods of Application : The substrate is introduced to fixed tissues. The tissues are then observed under a microscope .

- Results or Outcomes : The appearance of a blue color in the tissues indicates the presence and activity of beta-galactosidase .

-

Scientific Field: Bacteriology

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is used as a chromogenic substrate that is suitable for identification of lac- (+) bacterial colonies .

- Methods of Application : The substrate is introduced to bacterial colonies. Colonies that have the lac gene will turn blue .

- Results or Outcomes : The appearance of blue colonies indicates the presence of the lac gene in the bacteria .

-

Scientific Field: Transgenic Plant Screening

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is used as a substrate for the β-glucuronidase enzyme (GUS). It aids in screening of transgenic plants based on GUS activity .

- Methods of Application : The substrate is introduced to plant tissues. GUS deesterifies the substrate into an indoxyl derivative which upon oxidative polymerization results in the generation of blue indigotin dye .

- Results or Outcomes : The appearance of a blue color in the tissues indicates the presence and activity of GUS, allowing for the detection of transgenic plants .

-

Scientific Field: Bacteriology

- Application Summary : “5-Bromo-3-indolyl-beta-D-glucopyranoside” is used as a chromogenic substrate that is suitable for identification of various bacterial species such as Enterococci, Streptococci, Klebsiella species, Enterobacter species, and Listeria species .

- Methods of Application : The substrate is introduced to bacterial colonies. Colonies that have the lac gene will turn blue .

- Results or Outcomes : The appearance of blue colonies indicates the presence of the lac gene in the bacteria .

Orientations Futures

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is currently used as a substrate for β- glucuronidase enzyme (GUS) in the screening of transgenic plants . Future research may explore other potential applications of this compound in molecular biology and other related fields.

Relevant Papers A 24-hour direct plating method for Escherichia coli using Peptone-Tergitol agar was used to compare the effectiveness of the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GLUC) with the fluorogenic substrate 4-methylumbelliferyl-β-D-glucuronide (MUG) for β-glucuronidase activity .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINMATFDVHBYOS-RKQHYHRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-indolyl-beta-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(4-chlorobenzoyl)carbamothioylamino]benzoate](/img/no-structure.png)

![N-[2-cyano-3-(cycloheptylamino)-2-butenoyl]urea](/img/structure/B1175727.png)

![N-[2-cyano-3-(cyclooctylamino)-2-butenoyl]urea](/img/structure/B1175728.png)